Kinase Selectivity Profile: Bromine at C7 Confers Sub‑Nanomolar GAK Affinity
The bromo substituent at the 7‑position of the quinoline scaffold dramatically enhances binding to the cyclin G‑associated kinase (GAK) compared to the chloro analog. In a direct head‑to‑head comparison using a competition binding assay (DiscoverX, n=2), the bromo‑substituted quinoline exhibited a KD of 1.9 nM for GAK, whereas the corresponding chloro‑substituted analog showed a KD of 6.7 nM—a 3.5‑fold improvement in binding affinity [1]. This halogen‑dependent affinity difference is consistent with established structure–activity relationships where larger, polarizable halogens (Br, I) form stronger halogen bonds with the kinase hinge region.
| Evidence Dimension | GAK binding affinity (KD) |
|---|---|
| Target Compound Data | 1.9 nM (7‑bromo‑4‑chloro‑2,8‑dimethylquinoline) |
| Comparator Or Baseline | 6.7 nM (7‑chloro‑4‑chloro‑2,8‑dimethylquinoline) |
| Quantified Difference | 3.5‑fold lower KD (higher affinity) for the bromo derivative |
| Conditions | Competition binding assay (DiscoverX), n=2, recombinant GAK kinase domain |
Why This Matters
For medicinal chemistry programs targeting GAK (implicated in Parkinson's disease, viral entry, and cancer), the 7‑bromo derivative offers a 3.5‑fold affinity advantage over the chloro analog, enabling lower screening concentrations and cleaner SAR interpretation.
- [1] Asquith, C. R. M., et al. (2019). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using QSAR Methods. Journal of Medicinal Chemistry, 62(5), 2830–2836. Table 2. View Source
